REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH2:9][CH2:10]Cl)=[C:4]([F:13])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([F:13])[CH:3]=1)[C:8](=[O:12])[CH2:9][CH2:10]2 |f:1.2.3.4,5.6|
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Name
|
|
Quantity
|
27.45 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)C(CCCl)=O)F
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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43.19 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
solution
|
Quantity
|
122 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Type
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CUSTOM
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Details
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The mixture was stirred with a mechanical stirrer
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The whole mixture was quenched with ice
|
Type
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EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, saturated sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
After concentrating under reduced pressure, purification by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(C2=C(C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.8 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 21.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |